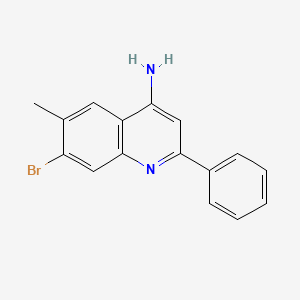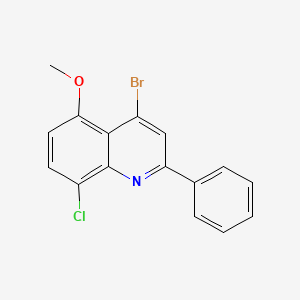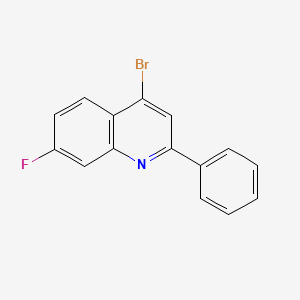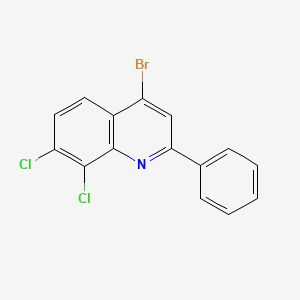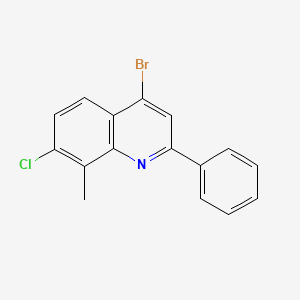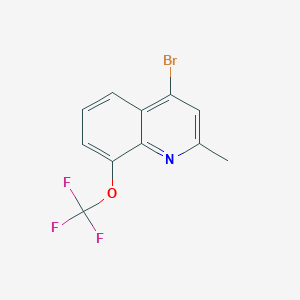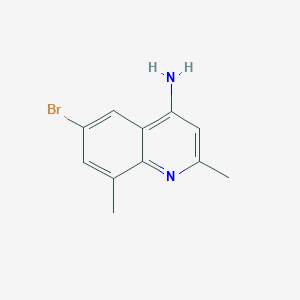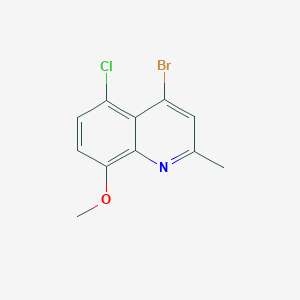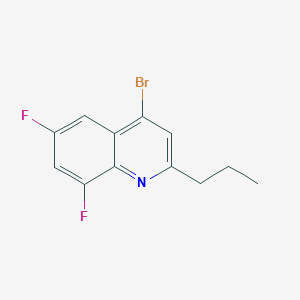
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C16H9BrF3NO and a molecular weight of 368.15 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction, the bromine atom may be replaced with a different functional group, resulting in a new derivative of the quinoline compound.
Scientific Research Applications
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for developing advanced materials, such as organic semiconductors.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-phenyl-7-(trifluoromethoxy)quinoline
- 4-Bromo-2-phenyl-6-(trifluoromethoxy)quinoline
- 4-Bromo-2-phenyl-8-trifluoromethylquinoline
Uniqueness
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline is unique due to the specific position of the trifluoromethoxy group on the quinoline ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs.
Properties
CAS No. |
1189107-67-2 |
|---|---|
Molecular Formula |
C16H9BrF3NO |
Molecular Weight |
368.15 g/mol |
IUPAC Name |
4-bromo-2-phenyl-8-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C16H9BrF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H |
InChI Key |
LTWPKGBUVJGUGD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


